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Compound of Interest

Compound Name: 4-Phenoxybutyl chloride

Cat. No.: B1359944

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the *H and 13C Nuclear Magnetic Resonance (NMR)
spectra of 4-phenoxybutyl chloride. For comparative purposes, experimental data for two
structurally related alternatives, butyl phenyl ether and 1,4-dichlorobutane, are also presented.
This allows for a clear understanding of the influence of the phenoxy and chloro functional
groups on the chemical shifts of the butyl chain.

Due to the limited availability of fully assigned, publicly accessible experimental spectra for 4-
phenoxybutyl chloride, the spectral data presented for this compound are predicted values
based on established NMR principles and comparison with the related compounds.

Comparative Spectral Data

The following tables summarize the predicted *H and 3C NMR spectral data for 4-
phenoxybutyl chloride and the experimental data for butyl phenyl ether and 1,4-
dichlorobutane.

Table 1: *H NMR Spectral Data (Predicted and Experimental)
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. . Coupling
Proton Chemical Shift Lo
Compound . Multiplicity Constant (J,
Assignment (0, ppm)
Hz)
4-Phenoxybutyl )
] H-1' ~1.90 - 2.00 Quintet (p) ~6.5
Chloride
(Predicted) H-2' ~1.90 - 2.00 Quintet (p) ~6.5
H-3' ~4.05 Triplet (1) ~6.0
H-4' ~3.65 Triplet (t) ~6.3
Aromatic-H ~6.90 - 7.30 Multiplet (m) -
Butyl Phenyl .
H-1' 1.78 Quintet (p) 6.7
Ether
(Experimental) H-2' 151 Sextet (s) 7.4
H-3' 0.99 Triplet () 7.4
H-4' 3.98 Triplet (1) 6.6
Aromatic-H 6.88 - 7.29 Multiplet (m) -
1,4-
] H-1, H-4 3.66 Multiplet (m) -
Dichlorobutane
(Experimental) H-2, H-3 2.02 Multiplet (m) -

Table 2: 13C NMR Spectral Data (Predicted and Experimental)
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Compound Carbon Assignment Chemical Shift (6, ppm)
4-Phenoxybutyl Chloride c-1 ~26.5
(Predicted) C-2 ~29.0
C-3 ~67.0

C-4' ~44.5

Aromatic-C ~114.5-158.5

Butyl Phenyl Ether Cc-1 31.4
(Experimental) Cc-2' 19.3
C-3 13.9

C-4' 67.6

Aromatic-C 114.5-159.1

1,4-Dichlorobutane C-1,C-4 449
(Experimental) C-2,C-3 29.9

Experimental Protocols

The following describes a standard methodology for the acquisition of *H and 3C NMR spectra.

Sample Preparation:

o Approximately 10-20 mg of the solid sample or 10-20 uL of the liquid sample is accurately

weighed or measured.

o The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds, D20) in a clean, dry vial.

e The solution is then transferred to a standard 5 mm NMR tube.

o A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing (6 = 0.00 ppm).
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Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data
collection.

e 'H NMR Parameters:
o Pulse Sequence: A standard one-pulse sequence is typically used.

o Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise
ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

o Spectral Width: A spectral width of approximately 15 ppm is commonly used for organic
molecules.

e 1BC NMR Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the
spectrum and enhance signal intensity.

o Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low
natural abundance of the 13C isotope.

o Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

o Spectral Width: A spectral width of around 220 ppm is standard for most organic
compounds.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The
resulting spectrum is then phased and baseline corrected. For *H NMR, the signals are
integrated to determine the relative ratios of the different types of protons.

Structural Assignment and Correlation Diagram
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The chemical structure of 4-phenoxybutyl chloride and the through-bond connectivity of its
aliphatic chain protons are illustrated in the following diagram.

Caption: Through-bond J-coupling correlations in 4-phenoxybutyl chloride.

 To cite this document: BenchChem. [*H and 3C NMR Spectral Assignment and Comparison
Guide: 4-Phenoxybutyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359944#1h-and-13c-nmr-spectral-assignment-for-4-
phenoxybutyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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